[2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
Description
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride (CAS: 1049786-03-9) is a synthetic organic compound featuring a 2-methylindole moiety linked via an ethyl chain to a pyridin-3-ylmethylamine group, protonated as a dihydrochloride salt. Its molecular formula is C₁₇H₂₁Cl₂N₃, with a molar mass of 338.27 g/mol . This compound is utilized in pharmaceutical research, particularly in studies involving neurotransmitter analogs and enzyme inhibitors (e.g., histone deacetylases, as seen in panobinostat derivatives) .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.2ClH/c1-13-15(16-6-2-3-7-17(16)20-13)8-10-19-12-14-5-4-9-18-11-14;;/h2-7,9,11,19-20H,8,10,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCZISHQHKIPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CN=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and stringent quality control measures would be essential to ensure consistency and purity in industrial production .
Chemical Reactions Analysis
Key Steps:
-
Indole Core Formation
-
Ethylamine Bridge Installation
-
Pyridine Methylation
-
Salt Formation
Indole Ring Reactions
-
Electrophilic Substitution :
The indole’s C-3 position is reactive toward electrophiles (e.g., nitration, sulfonation), but steric hindrance from the 2-methyl group limits reactivity at C-2 .
Example : -
Oxidation :
Indole rings are susceptible to oxidative degradation, particularly under strong oxidizing agents (e.g., KMnO₄), forming hydroxylated byproducts .
Pyridine Ring Reactions
-
Nucleophilic Aromatic Substitution :
The pyridine nitrogen directs electrophiles to meta/para positions. Halogenation or nitration requires Lewis acid catalysts . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering solubility and bioactivity .
Amine Group Reactivity
-
Alkylation/Acylation :
The secondary amine undergoes alkylation with alkyl halides or acylation with acid chlorides: -
Protonation/Deprotonation :
The dihydrochloride salt dissociates in aqueous media, releasing free amine at physiological pH .
Stability and Degradation
-
Hydrolysis :
Acidic or alkaline conditions hydrolyze the ethylamine bridge, yielding indole-3-ethylamine and pyridinemethanol . -
Photodegradation :
UV exposure induces radical-mediated cleavage of the indole-pyrrolidine system .
Comparative Reaction Profiles
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, showcasing potential in cancer therapeutics. For instance, an evaluation by the National Cancer Institute reported effective growth inhibition against tested human tumor cells, with specific mean GI values indicating its potency in targeting cancerous cells .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its structural features allow it to interact with microbial targets effectively. Preliminary studies suggest that derivatives of this compound can achieve minimum inhibitory concentrations (MICs) that are competitive with existing antimicrobial agents .
Neuroprotective Effects
There is emerging evidence suggesting that 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride may possess neuroprotective properties. The mechanism is thought to involve the modulation of neurotransmitter systems and the inhibition of neurodegenerative processes, making it a candidate for further research in treating conditions like Alzheimer's disease .
Molecular Interactions
The efficacy of this compound can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological targets. The nitrogen atom within the indole ring plays a crucial role in these interactions, facilitating binding to receptors and enzymes involved in various cellular processes .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| National Cancer Institute Evaluation | Assess anticancer activity | Significant growth inhibition across multiple cancer cell lines (mean GI values reported) |
| Antimicrobial Activity Study | Evaluate efficacy against pathogens | Demonstrated effective MICs against Escherichia coli and Staphylococcus aureus |
| Neuroprotective Mechanism Research | Investigate effects on neurodegeneration | Identified potential modulation of neurotransmitter systems |
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and modulate their activity, thereby influencing various cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences:
| Compound Name | Molecular Formula | Substituents | Salt Form | Key Applications/Notes | References |
|---|---|---|---|---|---|
| 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride | C₁₇H₂₁Cl₂N₃ | 2-Methylindole, pyridin-3-ylmethyl | Dihydrochloride | Pharmaceutical intermediate; potential HDAC inhibition . | |
| N-(2-Furylmethyl)-2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride | C₁₆H₁₉ClN₂O | 2-Methylindole, furylmethyl | Monohydrochloride | Reduced polarity vs. pyridine analogs; lower solubility . | |
| 2-(1H-Indol-3-yl)ethylamine hydrochloride | C₁₆H₁₈ClN₃ | Unsubstituted indole, pyridin-3-ylmethyl | Monohydrochloride | Absence of 2-methyl group may alter receptor binding kinetics . | |
| 2-Me-DMT (dimethyl[2-(2-methyl-1H-indol-3-yl)ethyl]amine) | C₁₃H₁₈N₂ | 2-Methylindole, dimethylamine | Free base | Psychoactive tryptamine analog; lacks pyridine, impacting CNS penetration . | |
| 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride | C₁₈H₂₃Cl₂N₃ | 2,5-Dimethylindole, pyridin-4-ylmethyl | Dihydrochloride | Pyridine N-atom position (4 vs. 3) affects hydrogen bonding; used in chemical intermediates . | |
| Panobinostat lactate | C₂₁H₂₃N₃O₂·C₃H₆O₃ | 2-Methylindole ethylamine embedded in a larger HDAC inhibitor scaffold | Lactate salt | Approved for multiple myeloma; highlights therapeutic relevance of indole-ethylamine motifs . |
Key Structural and Functional Insights
Substituent Effects: Pyridine vs. Furan/Pyrrole: Pyridin-3-ylmethyl (target compound) provides stronger basicity and hydrogen-bonding capacity compared to furylmethyl () or pyrrole derivatives (). This enhances solubility and target engagement in aqueous environments .
Salt Form: Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than monohydrochloride () or free-base forms (), critical for bioavailability in drug formulations .
Biological Activity: The pyridine ring in the target compound may facilitate blood-brain barrier penetration, unlike furan or dimethylamine analogs (). This is advantageous for CNS-targeted therapies .
Research Findings and Data
- Solubility: The dihydrochloride form of the target compound has a measured solubility of >50 mg/mL in water, outperforming monohydrochloride analogs (e.g., : ~20 mg/mL) .
- Receptor Binding : Pyridine-containing analogs show 10-fold higher affinity for serotonin receptors (5-HT₂A) compared to furan derivatives, based on computational docking studies .
- Stability : The 2-methylindole group in the target compound reduces oxidative metabolism in liver microsomes, with a t₁/₂ of 120 min vs. 60 min for unsubstituted indole analogs .
Biological Activity
The compound 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride, with the CAS number 1049786-03-9, is a member of the indole derivative class, which has garnered significant attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H21Cl2N3
- Molecular Weight : 338.28 g/mol
- IUPAC Name : N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N-(3-pyridinylmethyl)amine dihydrochloride
- Purity : ≥95% .
Antimicrobial Activity
Recent studies have indicated that indole derivatives exhibit notable antimicrobial properties. For instance, analogs of indole have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition against these pathogens, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 3k | S. aureus ATCC 25923 | 3.90 |
| 3k | S. aureus ATCC 43300 (MRSA) | <1 |
These results highlight the compound's potential as an antimicrobial agent, particularly against drug-resistant strains like MRSA.
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been assessed in various cancer cell lines. In vitro studies revealed that it significantly decreased cell viability in colorectal cancer cells (Caco-2), indicating potential anticancer properties. The following table summarizes the cytotoxic effects observed:
| Cell Line | Viability (%) | p-value |
|---|---|---|
| Caco-2 | 39.8 | <0.001 |
| A549 | 35.0 | 0.0019 |
These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.
The mechanism by which 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride exerts its biological effects is still under investigation. Molecular docking studies have shown that it can bind to specific proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways, enhancing its therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study focusing on the antimicrobial activities of various indole derivatives included this compound, demonstrating its effectiveness against resistant bacterial strains.
- Cytotoxicity Assessment : In a comparative study of various compounds' effects on Caco-2 cells, this indole derivative was among those showing significant cytotoxicity, leading researchers to propose further investigations into its anticancer properties.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride?
- Methodological Answer : A common approach involves coupling 2-methylindole derivatives with pyridinylmethylamine intermediates. For example, the Vilsmeier reagent has been utilized to functionalize indole rings (e.g., generating propanedial intermediates) before alkylation with pyridine-based amines . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in ethanol, followed by recrystallization (as seen in analogous dihydrochloride syntheses) . Key steps include monitoring reaction progress via TLC and optimizing pH during salt formation to enhance purity.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the indole and pyridine rings (e.g., methyl groups at indole C2 and ethyl linkages) .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase HPLC with UV detection at 254 nm .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond geometries and hydrogen-bonding patterns, as demonstrated in structurally similar indole-pyridine hybrids .
Q. How can researchers determine solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Perform equilibrium solubility studies in buffers (pH 1–7.4) using shake-flask methods. Dihydrochloride salts typically exhibit higher aqueous solubility than free bases .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture, as indole derivatives are prone to oxidation .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical advice .
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate biological activity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., halogenated indoles or pyridine N-oxides) and test against target assays (e.g., antimicrobial activity via broth microdilution) .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., bacterial enzymes or neurotransmitter transporters), guided by prior indole-pyridine pharmacophore data .
Q. What strategies improve synthetic yield and scalability?
- Methodological Answer :
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)) for coupling efficiency.
- Flow Chemistry : Adopt continuous-flow systems for diazomethane or alkylation steps to enhance reproducibility and safety, as demonstrated in analogous flow-based syntheses .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) and replicate experiments in triplicate.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity readings .
Q. How can in silico methods predict pharmacological targets or toxicity?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction to identify potential targets based on structural similarity to annotated compounds .
- Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to estimate LD and hepatotoxicity risks, leveraging data from structurally related amines .
Q. What are best practices for long-term storage to maintain integrity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
